molecular formula C12H14N2O3 B613034 5-Methoxytryptophan CAS No. 25197-96-0

5-Methoxytryptophan

Cat. No. B613034
CAS RN: 25197-96-0
M. Wt: 234,26 g/mole
InChI Key:
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Mechanism of Action

Target of Action

5-Methoxy-L-tryptophan, also known as (S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid or 5-Methoxytryptophan, is an endothelial factor . It primarily targets endothelial cells, vascular smooth muscle cells, and macrophages . The compound’s role is to protect endothelial barrier function, promote endothelial repair, and control macrophage transmigration and activation .

Mode of Action

5-Methoxy-L-tryptophan interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This results in the blocking of vascular smooth muscle cell migration and proliferation, and the control of macrophage transmigration and activation .

Biochemical Pathways

5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . The compound’s action affects the p38 MAPK and NF-κB pathways . Downstream effects include the protection of endothelial barrier function, promotion of endothelial repair, and control of macrophage transmigration and activation .

Pharmacokinetics

It is known that the compound is synthesized by tryptophan hydroxylase and hydroxyindole o-methyltransferase

Result of Action

The action of 5-Methoxy-L-tryptophan results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and controls macrophage transmigration and activation . Additionally, it attenuates arterial intimal hyperplasia, defends against systemic inflammation, and prevents renal fibrosis in relevant murine models .

Action Environment

The action of 5-Methoxy-L-tryptophan can be influenced by environmental factors such as the presence of lipopolysaccharide and pro-inflammatory cytokines, which suppress endothelial 5-Methoxy-L-tryptophan production by inhibiting tryptophan hydroxylase-1 expression

properties

IUPAC Name

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2504-22-5, 25197-96-0
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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